2-Fluoro-4-(furan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(furan-2-yl)benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a fluorine atom at the second position and a furan ring at the fourth position of the benzaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(furan-2-yl)benzaldehyde typically involves the reaction of 2-fluoro-4-bromobenzaldehyde with furan-2-boronic acid pinacol ester in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(furan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: 2-Fluoro-4-(furan-2-yl)benzoic acid.
Reduction: 2-Fluoro-4-(furan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Fluoro-4-(furan-2-yl)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic aldehydes on biological systems. It is also used in the development of fluorescent probes for imaging applications .
Medicine: Its unique structure allows for the exploration of new therapeutic targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(furan-2-yl)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The presence of the fluorine atom and the furan ring enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(Furan-2-yl)benzaldehyde: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a furan ring, leading to distinct reactivity and applications.
Uniqueness: 2-Fluoro-4-(furan-2-yl)benzaldehyde is unique due to the combination of the fluorine atom and the furan ring. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H7FO2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-fluoro-4-(furan-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H7FO2/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-7H |
InChI Key |
AQGFKDKAJFRMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.